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Compound of Interest

Compound Name:
(4-Methylpyrimidin-2-yl)boronic

acid

Cat. No.: B11921918

Get Quote

Executive Summary & Compound Profile
(4-Methylpyrimidin-2-yl)boronic acid is a specialized organoboron intermediate used

primarily in Suzuki-Miyaura cross-coupling reactions to introduce the 4-methylpyrimidine moiety

into pharmaceutical scaffolds.[1]

Critical Stability Warning: Researchers must be aware that 2-heteroaryl boronic acids (including

2-pyridyl and 2-pyrimidinyl derivatives) are inherently unstable. They are prone to rapid

protodeboronation (loss of the boron group) under neutral or aqueous conditions and often

exist as trimeric boroxines or must be stored as protected esters (e.g., MIDA boronates, pinacol

esters) or trifluoroborate salts to maintain integrity [1].
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Parameter Detail

Systematic Name (4-Methylpyrimidin-2-yl)boronic acid

CAS Number 1411774-26-9 (Free Acid)

Related CAS 372963-48-9 (Pyridine analog - Do not confuse)

Molecular Formula C₅H₇BN₂O₂

Molecular Weight 137.93 g/mol

SMILES Cc1ccnc(B(O)O)n1

Appearance Off-white to beige solid (often hygroscopic)

Solubility
DMSO, Methanol (rapid degradation in wet

solvents)

Spectroscopic Analysis (NMR, MS, IR)
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the rapid equilibrium between the free boronic acid, its trimeric boroxine anhydride, and

potential protodeboronation byproducts, spectra in non-coordinating solvents (like CDCl₃) are

often broad or complex. DMSO-d₆ is the preferred solvent as it coordinates to the boron center,

stabilizing the monomeric species.

¹H NMR (400 MHz, DMSO-d₆) — Predicted & Assigned
Note: Chemical shifts (

) are relative to TMS (0.00 ppm).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11921918?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position
Shift (

ppm)
Multiplicity Integral

Coupling (

Hz)
Assignment

B-OH 8.20 – 8.50 Broad Singlet 2H -

Boronic acid

hydroxyls

(Exchangeabl

e with D₂O)

H-6 8.65 Doublet (d) 1H

Pyrimidine

ring proton

(Deshielded

by N)

H-5 7.35 Doublet (d) 1H
Pyrimidine

ring proton

CH₃ 2.55 Singlet (s) 3H -
Methyl group

at C-4

Expert Insight:

Dynamic Boron: The B(OH)₂ protons are diagnostic but variable. If the sample is dry, they

appear as a broad singlet. If water is present, they may merge with the H₂O peak at 3.33

ppm.

Protodeboronation Check: If you observe a new singlet appearing around

9.0-9.1 ppm, this indicates the formation of 4-methylpyrimidine (loss of boron), signaling
sample decomposition.

¹³C NMR (100 MHz, DMSO-d₆)
C-2 (Boron-bound): Typically not observed or extremely broad due to Quadrupolar

Relaxation of the Boron nucleus (

B,

). This is a standard phenomenon in organoboron NMR, not an error.
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C-4 (Ipso-Me): ~163.0 ppm

C-6: ~157.5 ppm

C-5: ~121.0 ppm

Me: ~24.0 ppm[2]

B. Mass Spectrometry (MS)
Mass spectrometry of boronic acids is unique due to the natural isotopic abundance of Boron:

B (20%) and

B (80%).

Ionization Mode: Electrospray Ionization (ESI) in Positive or Negative mode.

Observed Species: Boronic acids often dehydrate in the source or form esters with the

carrier solvent (e.g., Methanol).

Ion Observed m/z (approx) Explanation

[M+H]⁺ 139.07
Protonated molecular ion

(Base peak usually weak)

[M-H₂O+H]⁺ 121.06
Dehydrated cation (Boroxine

fragment precursor)

[M+MeOH+H]⁺ 171.10
Methyl ester adduct (If MeOH

is used as carrier)

Isotope Pattern 1 : 4

Distinctive "step" pattern. The

peak at

(

B) is ~25% the height of

(

B).
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C. Infrared (IR) Spectroscopy
Instrument: FTIR-ATR (Attenuated Total Reflectance)

Phase: Solid state

Wavenumber (cm⁻¹) Vibration Mode Functional Group

3200 – 3400 O-H Stretch (Broad) Boronic Acid (-B(OH)₂)

1580 – 1600 C=N Stretch Pyrimidine Ring

1330 – 1380 B-O Stretch Diagnostic for Boronic Acids

650 – 800 C-H Bending Aromatic out-of-plane

Experimental Workflow & Stability Logic
The following diagram illustrates the decision matrix for handling this unstable compound,

utilizing Graphviz for clarity.
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Synthesis / Acquisition
(4-Methylpyrimidin-2-yl)boronic acid

Stability Check
(Is it a free acid?)

High Risk:
Protodeboronation
(Rapid Hydrolysis)

Yes (Free Acid)

Convert to Stable Surrogate:
1. Pinacol Ester

2. MIDA Boronate
3. K+ Trifluoroborate

No (Protected)

Spectroscopic Analysis
(NMR/MS in Anhydrous DMSO)

Immediate Use Only
(Keep Cold/Dry)

Application:
Suzuki-Miyaura Coupling

Low Yield Risk

Standard Protocol

Click to download full resolution via product page

Figure 1: Handling and characterization workflow for unstable 2-heteroaryl boronic acids.

Experimental Protocols
Protocol A: Sample Preparation for NMR (Critical)

Objective: Prevent in-tube decomposition during acquisition.

Solvent: DMSO-d₆ (99.9% D) + 0.03% v/v TMS. Avoid CDCl₃ as acidic traces accelerate

deboronation.

Procedure:
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Dry the NMR tube in an oven at 60°C for 1 hour.

Weigh ~5-10 mg of the boronic acid rapidly.

Dissolve in 0.6 mL DMSO-d₆.

Run immediately. Do not let the sample sit overnight.

Validation: Check for the disappearance of the broad B(OH)₂ signal over time.

Protocol B: Suzuki Coupling (Application Context)
Because the free acid is unstable, a "Slow-Release" strategy is often employed using the MIDA

boronate or by adding the boronic acid in portions [2].

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%).

Base: K₃PO₄ (3.0 equiv) - Anhydrous bases are preferred over aqueous Na₂CO₃ to limit

protodeboronation.

Solvent: Dioxane or DMF (Anhydrous).

Temperature: 80-100°C.

References
Knochel, P., et al. (2008). Functionalization of Heterocyclic Compounds using Polyfunctional

Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics.

Gillis, E. P., & Burke, M. D. (2007). A Simple and General Solution for the 2-Pyridyl Problem.

Journal of the American Chemical Society, 129(21), 6716-6717.

PubChem Database. (2023). Compound Summary for CAS 1411774-26-9.[1] National

Center for Biotechnology Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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